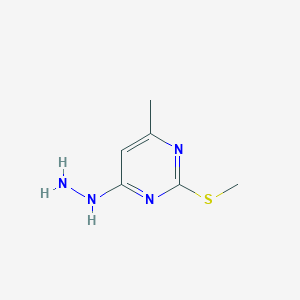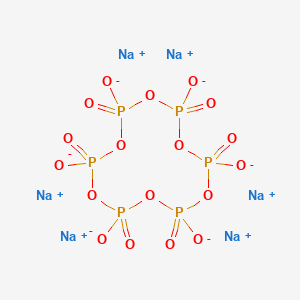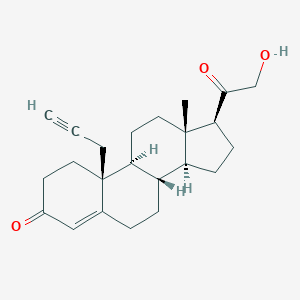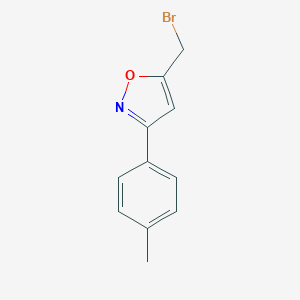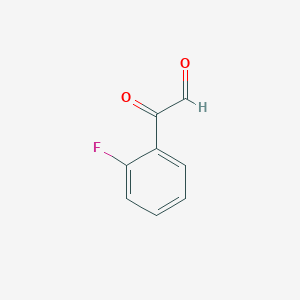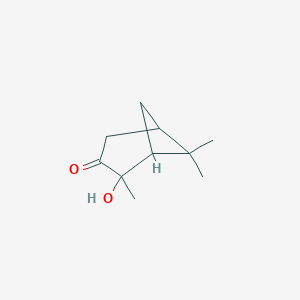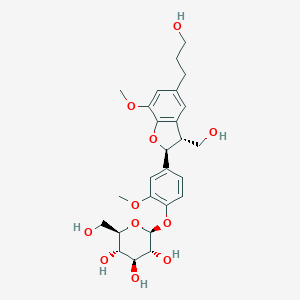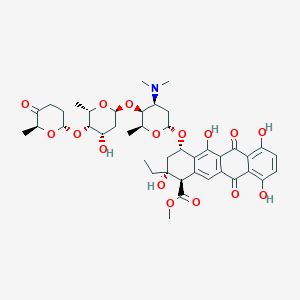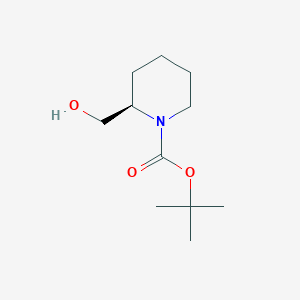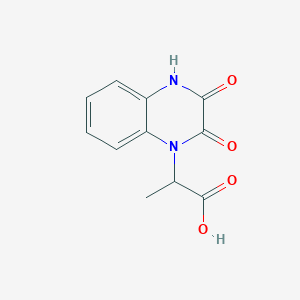
1-carboxyethylquinoxaline-2,3(1H,4H)-dione
Übersicht
Beschreibung
1-carboxyethylquinoxaline-2,3(1H,4H)-dione (CEQ) is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a quinoxaline derivative that has a carboxyethyl group attached to it. The compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
1-carboxyethylquinoxaline-2,3(1H,4H)-dione has been extensively studied for its potential applications in various fields. It has been shown to have antioxidant properties and can scavenge free radicals. Therefore, it has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. 1-carboxyethylquinoxaline-2,3(1H,4H)-dione has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Furthermore, 1-carboxyethylquinoxaline-2,3(1H,4H)-dione has been used as a building block in the synthesis of other compounds, making it a valuable tool in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione is not fully understood, but it is believed to act as a free radical scavenger. 1-carboxyethylquinoxaline-2,3(1H,4H)-dione can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing damage to cells. This mechanism of action has been proposed to explain the antioxidant properties of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione.
Biochemische Und Physiologische Effekte
1-carboxyethylquinoxaline-2,3(1H,4H)-dione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 1-carboxyethylquinoxaline-2,3(1H,4H)-dione has also been shown to reduce oxidative stress and inflammation, making it a potential therapeutic agent for the treatment of various diseases. Furthermore, 1-carboxyethylquinoxaline-2,3(1H,4H)-dione has been shown to have antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione is its easy synthesis method, which allows for the production of large quantities of the compound. Furthermore, 1-carboxyethylquinoxaline-2,3(1H,4H)-dione has been shown to be stable under various conditions, making it easy to handle and store. However, one of the limitations of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione. One direction is the development of new synthetic methods for 1-carboxyethylquinoxaline-2,3(1H,4H)-dione that can improve the yield and purity of the compound. Another direction is the study of the pharmacokinetics and pharmacodynamics of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione, which can provide valuable information for its potential use as a therapeutic agent. Furthermore, the study of the structure-activity relationship of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione can lead to the development of new compounds with improved properties. Finally, the study of the potential side effects of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione can provide important information for its safe use in humans.
Conclusion:
In conclusion, 1-carboxyethylquinoxaline-2,3(1H,4H)-dione is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its easy synthesis method, stability, and potential therapeutic properties make it a valuable tool in scientific research. The study of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione has provided valuable insights into its mechanism of action, biochemical and physiological effects, and potential applications. However, further research is needed to fully understand the potential of 1-carboxyethylquinoxaline-2,3(1H,4H)-dione and its safe use in humans.
Eigenschaften
CAS-Nummer |
137689-96-4 |
|---|---|
Produktname |
1-carboxyethylquinoxaline-2,3(1H,4H)-dione |
Molekularformel |
C11H10N2O4 |
Molekulargewicht |
234.21 g/mol |
IUPAC-Name |
2-(2,3-dioxo-4H-quinoxalin-1-yl)propanoic acid |
InChI |
InChI=1S/C11H10N2O4/c1-6(11(16)17)13-8-5-3-2-4-7(8)12-9(14)10(13)15/h2-6H,1H3,(H,12,14)(H,16,17) |
InChI-Schlüssel |
NUDMTQSXCGAGHU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)N1C2=CC=CC=C2NC(=O)C1=O |
Kanonische SMILES |
CC(C(=O)O)N1C2=CC=CC=C2NC(=O)C1=O |
Synonyme |
1(2H)-Quinoxalineacetic acid, 3,4-dihydro--alpha--methyl-2,3-dioxo- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)
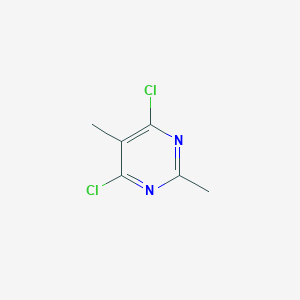
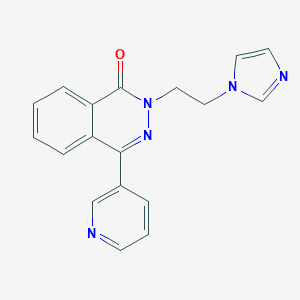
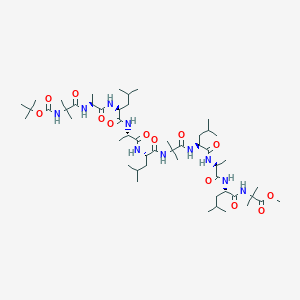
![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)
